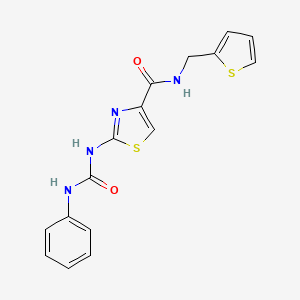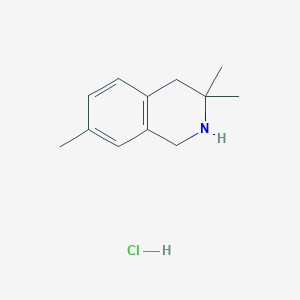
2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. The compound's unique chemical structure and properties make it an attractive candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models, and exhibit antimicrobial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is its versatility in various scientific fields. The compound's unique chemical structure and properties make it an attractive candidate for further research and development. However, one of the limitations of the compound is its potential toxicity and side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide. One area of interest is the development of novel derivatives with improved properties and reduced toxicity. Another area of interest is the elucidation of the compound's exact mechanism of action and its potential use in combination therapies for various diseases. Additionally, further research is needed to explore the compound's potential applications in agriculture and material sciences.
Méthodes De Synthèse
The synthesis of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 2-aminothiazole with thiophene-2-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with phenyl isocyanate to form the urea derivative. Finally, the urea derivative is reacted with 4-chloro-3-nitrobenzoic acid to yield the desired product.
Applications De Recherche Scientifique
2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, the compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, the compound has been shown to possess insecticidal and fungicidal properties. In material sciences, the compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
2-(phenylcarbamoylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUIAUCGURFQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2999881.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)

![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)



![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)